Phenyl hydrogen sulfate

説明

Nomenclature and Chemical Classification in Scholarly Literature

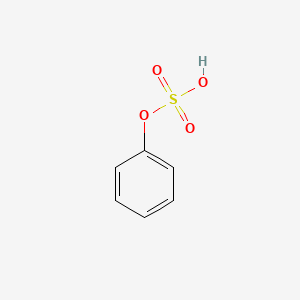

Phenyl hydrogen sulfate (B86663), systematically named phenyloxidanesulfonic acid under IUPAC guidelines, is an organic compound with the chemical formula C₆H₆O₄S. smolecule.com It is widely recognized in scientific literature under several synonyms, including phenyl sulfate, phenol (B47542) sulfate, and monophenyl sulfuric acid. smolecule.comnih.gov

This compound is classified as an aryl sulfate, characterized by a sulfate group directly bonded to a phenyl group. smolecule.comdrugbank.com This structural feature places it within the broader category of organic sulfuric acids and their derivatives. drugbank.com As a conjugate acid of a phenyl sulfate, it is functionally related to phenol. nih.gov The presence of the sulfate ester group imparts polarity to the molecule, rendering it water-soluble under physiological conditions. smolecule.com

Below is a table summarizing the key identifiers for Phenyl Hydrogen Sulfate:

| Identifier Type | Value |

| CAS Registry Number | 937-34-8 |

| IUPAC Name | This compound |

| Molecular Formula | C6H6O4S |

| Molecular Weight | 174.18 g/mol |

| InChI Key | CTYRPMDGLDAWRQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OS(=O)(=O)O |

| ChEBI ID | 27905 |

| DrugBank Accession | DB14667 |

| HMDB ID | HMDB0060015 |

Data sourced from multiple chemical databases. smolecule.comnih.gov

Historical Perspectives on the Study of Aryl Sulfates

The study of aryl sulfates, with this compound as a key example, has evolved significantly over the decades. The synthesis of this compound was first reported in 1941 in the Journal of the American Chemical Society, where its formation through the sulfonation of phenol was detailed. smolecule.comchemicalbook.com

Early research primarily focused on its role in enzymatic reactions. A pivotal moment in the historical study of aryl sulfates was the discovery of aryl-sulfate sulfotransferase in the mid-20th century. smolecule.com This enzyme, which catalyzes the transfer of sulfate groups, highlighted the importance of compounds like this compound in metabolic processes. smolecule.com Arylsulfatases, a class of enzymes that hydrolyze aryl sulfate esters, have been a subject of study for their wide distribution in microorganisms and mammals and their crucial role in the sulfur cycle. nih.gov The investigation into the mechanisms of these enzymes has provided fundamental insights into biocatalysis. researchgate.netpageplace.de

Significance of this compound in Fundamental Chemical Research

This compound is a compound of considerable interest in fundamental chemical and biochemical research. It serves as a key intermediate in sulfotransferase-mediated reactions, which are vital for the detoxification of phenolic compounds in organisms. smolecule.com The enzyme aryl-sulfate sulfotransferase facilitates the reversible transfer of sulfate groups between aryl sulfates and phenols, a process of great importance in liver metabolism. smolecule.com

The study of aryl sulfatases, enzymes that act on substrates like this compound, has been instrumental in understanding enzyme kinetics and mechanisms. researchgate.netbiorxiv.org These enzymes are part of the alkaline phosphatase superfamily and are used as models for investigating enzyme evolution and promiscuity. biorxiv.org Furthermore, the chemical stability and reactivity of the aryl sulfate linkage have been harnessed in the development of new chemical tools, such as self-immolative linkers for drug delivery systems. acs.org

Overview of Research Domains Pertaining to this compound

The relevance of this compound extends across several specialized research domains:

Metabolomics: In recent years, advances in metabolomics have identified this compound as a significant metabolite derived from the gut microbiota. smolecule.com It is recognized as a human xenobiotic metabolite, meaning it is produced during the metabolism of foreign substances. nih.gov Its levels can reflect the composition and activity of the gut microbiome. smolecule.com

Enzymology: As a substrate for arylsulfatases and sulfotransferases, this compound is a crucial tool for studying the activity, structure, and mechanism of these enzymes. smolecule.comnih.gov

Chemical Synthesis: In the field of organic synthesis, this compound and its derivatives are utilized as sulfonating agents for aromatic compounds. smolecule.com The unique properties of the aryl sulfate group are also being exploited in the design of novel chemical linkers for applications such as antibody-drug conjugates. acs.org

The following table presents a summary of research findings related to this compound:

| Research Area | Key Findings |

| Metabolism | This compound is a gut microbiota-derived metabolite. smolecule.com It is involved in the detoxification of phenolic compounds through sulfotransferase-mediated reactions. smolecule.com |

| Biomarker | Elevated levels are associated with diabetic kidney disease and may serve as a marker for disease progression. medchemexpress.comhmdb.ca It is also a potential biomarker for gut microbiome health. smolecule.com |

| Enzymology | It is a substrate for arylsulfatases and sulfotransferases, aiding in the study of these enzymes. smolecule.comnih.gov |

| Chemical Biology | The aryl sulfate moiety is used in the design of self-immolative linkers for targeted drug delivery. acs.org |

Structure

3D Structure

特性

IUPAC Name |

phenyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRPMDGLDAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1733-88-6 (potassium salt) | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50239545 | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

937-34-8 | |

| Record name | Phenol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4RKM5351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Synthetic Methodologies for Phenyl Hydrogen Sulfate

Direct Sulfation Routes to Phenyl Hydrogen Sulfate (B86663)

The direct sulfation of phenol (B47542) is a primary method for the chemical synthesis of phenyl hydrogen sulfate. smolecule.com This approach utilizes various sulfating agents to introduce a sulfo group onto the phenolic oxygen atom.

One of the most common methods for preparing this compound involves the reaction of phenol with sulfuric acid. smolecule.com This reaction is typically performed under controlled temperature conditions to favor the formation of the sulfate ester over other potential side products. The process can be catalyzed by substances like a borate-sulfuric acid complex. google.com While effective, this method can sometimes be less mechanistically studied compared to other sulfation routes. pageplace.de

Chlorosulfonic acid is a versatile and powerful reagent for the sulfation and chlorosulfonation of a wide range of organic compounds, including phenols. pageplace.delsu.edu The reaction of phenol with chlorosulfonic acid provides a direct route to this compound. smolecule.comontosight.ai This method is valued for its efficiency, though it requires careful handling due to the reactive and corrosive nature of chlorosulfonic acid. lsu.edu The reaction mechanism involves the initial formation of the sulfonic acid, and in the presence of excess chlorosulfonic acid, further reactions can occur. pageplace.de The degree of sulfonation can be influenced by the ratio of chlorosulfonic acid to the phenyl groups. rsc.org

Table 1: Comparison of Direct Sulfation Reagents

| Reagent | Key Features | Considerations |

|---|---|---|

| Sulfuric Acid | Common and accessible reagent. smolecule.com | Reaction conditions must be controlled to manage side reactions. pageplace.de |

| Chlorosulfonic Acid | Highly reactive and efficient for sulfation. pageplace.de | Corrosive nature requires careful handling. lsu.edu |

| Sulfur Trioxide Complexes | Often used for sulfation of phenols and other compounds. mdpi.com | Can lead to the formation of by-products. researchgate.net |

Sulfur trioxide (SO₃) and its complexes are also employed in the synthesis of this compound. smolecule.commdpi.com Sulfur trioxide can be used in various forms, such as complexed with a nitrogen base like pyridine (B92270) or triethylamine (B128534), to sulfate phenolic compounds. mdpi.comnih.gov These complexes help to moderate the reactivity of sulfur trioxide. nih.gov The reaction of aromatic hydrocarbons with sulfur trioxide can initially lead to the formation of a hydrogen sulfate derivative. researchgate.net However, the use of sulfur trioxide can also result in the formation of by-products, and the reaction pathway can be influenced by the amount of SO₃ used. researchgate.net

Biosynthetic Pathways and Metabolic Conversion to this compound

In biological systems, this compound is formed as a metabolite through the sulfation of phenolic compounds. smolecule.com This process is a key part of phase II detoxification, rendering xenobiotics more water-soluble for excretion. nih.govxcode.life

The enzymatic sulfation of phenols is primarily catalyzed by a family of enzymes known as sulfotransferases (SULTs). mdpi.comxcode.life These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from a donor molecule to the hydroxyl group of a phenolic acceptor. xcode.life Human phenol sulfotransferase (SULT1A1) is a major enzyme involved in the detoxification of phenolic xenobiotics and the regulation of endogenous signaling molecules. nih.gov Fungi have also been shown to possess sulfotransferase enzymes capable of sulfating phenolic compounds. asm.org

The universal sulfuryl donor for sulfotransferase-catalyzed reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.comnih.gov PAPS is synthesized from ATP and sulfate in a two-step enzymatic process. rndsystems.comresearchgate.net The first step, the formation of adenosine-5'-phosphosulfate (B1198388) (APS), is catalyzed by ATP sulfurylase. nih.gov In the second step, APS is phosphorylated by APS kinase to yield PAPS. rndsystems.comnih.gov Due to the cost and instability of PAPS, alternative, PAPS-independent bacterial aryl sulfotransferases are being explored for preparative sulfation. mdpi.comnih.gov These enzymes can utilize more stable and readily available sulfate donors like p-nitrophenyl sulfate (p-NPS). nih.gov The efficiency of these enzymatic reactions depends on both the specific sulfotransferase enzyme and the nature of the phenolic substrate. nih.gov

Table 2: Key Molecules in the Biosynthesis of this compound

| Molecule | Role |

|---|---|

| Phenol | The substrate that is sulfated. xcode.life |

| Sulfotransferase (SULT) | The enzyme that catalyzes the sulfation reaction. mdpi.comxcode.life |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | The universal sulfonate group donor in most biological systems. nih.gov |

| p-Nitrophenyl sulfate (p-NPS) | An alternative sulfate donor used with some bacterial sulfotransferases. nih.gov |

Advanced Synthetic Approaches and Process Optimization for this compound

Modern organic synthesis has introduced refined methods for the preparation of this compound and its derivatives. These advanced approaches focus on the use of catalysts to improve reaction conditions and yields, and on the development of stereoselective methods to produce chiral analogs, which are valuable in fields like asymmetric catalysis.

Catalytic Strategies in Aryl Sulfate Formation

The formation of aryl sulfates, including this compound, has traditionally been achieved by direct sulfonation of phenols using potent reagents like sulfuric acid or chlorosulfonic acid. smolecule.com However, these methods often require harsh conditions. Catalytic strategies aim to mitigate these challenges by providing milder and more efficient pathways.

One approach involves the use of catalyst complexes. For instance, a borate-sulfuric acid complex has been patented for the synthesis of phenyl esters from phenols and carboxylic acids, demonstrating the principle of using a complex to facilitate reactions at the phenolic hydroxyl group. google.com While this specific patent is for esterification, similar complexation strategies can be applied to sulfation. The catalyst complex activates the phenol or the sulfating agent, lowering the activation energy of the reaction.

Enzymatic catalysis represents a significant advancement in aryl sulfate synthesis. In biological systems, enzymes known as aryl-sulfate sulfotransferases catalyze the transfer of a sulfonate group from a donor molecule to a phenolic acceptor. smolecule.com This process is highly efficient and specific, operating under mild physiological conditions. The use of these enzymes in biotechnological processes offers a green and highly selective alternative for the synthesis of this compound and its derivatives.

Another emerging area is the use of protic acidic ionic liquids as homogeneous catalysts. scielo.org.mx Compounds like pyrazinium di(hydrogen sulfate) have been shown to be effective catalysts in other condensation reactions, and their acidic nature makes them potential candidates for promoting the sulfation of phenols under controlled conditions. scielo.org.mx

Table 1: Comparison of Catalytic Strategies for Aryl Sulfate Formation

| Catalytic System | Catalyst Type | Principle of Operation | Advantages |

|---|---|---|---|

| Acid Complexes | Homogeneous Lewis/Brønsted Acid | Activation of the phenol or sulfating agent through coordination. google.com | Potentially milder conditions compared to uncatalyzed reactions. |

| Aryl-sulfate Sulfotransferase | Biocatalyst (Enzyme) | Specific binding of phenol and sulfate donor in the active site to facilitate group transfer. smolecule.com | High selectivity, mild aqueous conditions, environmentally benign. |

| Protic Acidic Ionic Liquids | Homogeneous Brønsted Acid | Provides an acidic environment to protonate the hydroxyl group, making it a better leaving group. scielo.org.mx | Green solvent potential, homogeneous catalysis, potentially recyclable. scielo.org.mx |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly for applications in pharmaceuticals and materials science. Chiral analogs of this compound, where chirality is introduced either on the phenyl ring's substituents or in a side chain, are valuable synthetic intermediates. smolecule.com The stereoselective synthesis of these compounds requires precise control over the formation of stereocenters.

A powerful and widely used strategy for synthesizing chiral sulfates involves the use of a cyclic sulfate intermediate. This method typically begins with the asymmetric dihydroxylation of a prochiral olefin, such as a styrene (B11656) derivative, using established protocols like the Sharpless asymmetric dihydroxylation. mdpi.com This step creates a chiral diol with high enantiomeric excess. The resulting chiral diol is then reacted with a sulfating agent like thionyl chloride followed by oxidation, or directly with sulfuryl chloride, to form a cyclic sulfate. This cyclic sulfate is a reactive electrophile that can be opened regioselectively by a nucleophile to yield a chiral acyclic sulfate. This methodology allows for the precise installation of both a sulfate group and a hydroxyl group (or other functionalities) in a stereodefined manner.

Another approach adapts methods used for other chiral sulfur compounds. The synthesis of chiral sulfinates, for example, often employs chiral alcohols as auxiliaries. nih.govacs.org In a similar vein, a chiral alcohol could be reacted with a sulfating agent to form a chiral sulfate ester. For instance, resolving a racemic alcohol and then sulfating the desired enantiomer would produce a chiral sulfate analog. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer using a metal catalyst, is an advanced technique that can theoretically be applied to produce chiral sulfated alcohols with high yields and enantioselectivity. researchgate.net

The development of these stereoselective routes is critical, as derivatives of this compound have been shown to be effective in promoting stereochemical outcomes in other reactions, such as visible-light-driven [2+2] cycloadditions. smolecule.com

Table 2: Exemplary Synthetic Sequence for a Chiral this compound Analog

| Step | Reaction | Reagents/Catalyst | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | Asymmetric Dihydroxylation | Styrene derivative, AD-mix-α/β | Chiral Diol | Creation of two stereocenters with high enantioselectivity. mdpi.com |

| 2 | Cyclization | Chiral Diol, SOCl₂ then RuCl₃/NaIO₄ | Chiral Cyclic Sulfate | Formation of a reactive intermediate that preserves stereochemistry. mdpi.com |

| 3 | Nucleophilic Ring-Opening | Chiral Cyclic Sulfate, Nucleophile (e.g., H₂O) | Chiral Hydroxy Sulfate (Analog of PHS) | Regioselective opening to yield the final chiral product. mdpi.com |

Iii. Chemical Reactivity and Transformation Mechanisms of Phenyl Hydrogen Sulfate

Hydrolytic Cleavage of Phenyl Hydrogen Sulfate (B86663)

The hydrolysis of phenyl hydrogen sulfate involves the cleavage of the S-O ester bond, yielding phenol (B47542) and sulfuric acid. This reaction can be catalyzed by acids, bases, or enzymes such as arylsulfatases. researchgate.netscirp.org

The alkaline hydrolysis of diaryl sulfate diesters has been shown to follow first-order kinetics with respect to the hydroxide (B78521) ion concentration and proceeds via a concerted S-O bond fission mechanism. nih.gov Thermodynamic activation parameters have been determined for related compounds, which can serve as estimates for the reactivity of this compound. For instance, the alkaline hydrolysis of 4-nitrophenyl phenyl sulfate, a structurally similar compound, has been studied in detail.

| Compound | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| 4-Nitrophenyl phenyl sulfate | 84.83 ± 0.06 | -50.2 ± 0.5 | nih.gov |

| 4-Chloro-3-nitrophenyl phenyl sulfate | 88.0 ± 0.1 | -37 ± 1 | nih.gov |

These values suggest a transition state that is more ordered than the reactants, which is consistent with a bimolecular (Sₙ2-like) mechanism where a water molecule or hydroxide ion attacks the sulfur atom. The negative entropy of activation indicates a loss of freedom of motion as the nucleophile and the substrate come together in the transition state.

The rate of hydrolysis of this compound is significantly influenced by environmental factors, most notably pH and temperature.

pH: The hydrolysis of aryl esters typically exhibits a pH-rate profile that demonstrates both acid and base catalysis. researchgate.netrsc.org For analogous compounds like phenyl hydrogen succinate, the rate of hydrolysis is observed to decrease as the pH decreases, reaching a minimum around pH 2, after which it increases again in more acidic conditions. rsc.org In neutral to alkaline conditions, the rate of hydrolysis generally increases with pH due to the higher concentration of the more nucleophilic hydroxide ion compared to water. researchgate.netresearchgate.net

Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation, and the activation parameters in the table above provide a quantitative measure of this dependence for related compounds. nih.gov Enzymatic hydrolysis also shows a distinct temperature optimum, with the activity of arylsulfatases typically being highest in the range of 35°C to 45°C. researchgate.net

Nucleophilic Substitution Reactions Involving the Sulfate Moiety

The sulfate moiety in this compound can be displaced by other nucleophiles, demonstrating its capacity to act as a leaving group.

In the context of nucleophilic substitution reactions, a good leaving group is a species that is stable on its own after detaching from the substrate. The stability of the leaving group is often correlated with the acidity of its conjugate acid; weak bases are typically good leaving groups. wikipedia.org The sulfate anion (SO₄²⁻) is the conjugate base of the strong acid hydrogen sulfate (HSO₄⁻), making it a very weak base and, consequently, an excellent leaving group.

Sulfonate esters, such as tosylates (TsO⁻) and mesylates (MsO⁻), are well-known for their excellent leaving group ability in Sₙ2 reactions, often being more reactive than halides. wikipedia.orgnih.gov The phenyl sulfate group is structurally analogous and is also considered a good leaving group, facilitating the attack of a nucleophile on the species to which it is attached. For instance, in biological systems, sulfotransferases catalyze the transfer of a sulfonate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a variety of substrates, a process that relies on the leaving group ability of the adenosine (B11128) diphosphate (B83284) moiety.

Nucleophilic substitution reactions involving aryl sulfates typically proceed via an addition-elimination mechanism or a concerted SₙAr (Substitution Nucleophilic Aromatic) pathway when the attack is on the aromatic ring, or an Sₙ2-type mechanism when the attack is at the sulfur atom (sulfuryl transfer).

Studies on the alkaline hydrolysis of diaryl sulfate diesters suggest a concerted mechanism involving S-O bond fission where the nucleophile attacks the sulfur atom. nih.gov Kinetic isotope effect studies on related compounds further support a mechanism involving rate-limiting sulfur-oxygen bond cleavage. researchgate.net In vicarious nucleophilic substitution (VNS) reactions, carbanions containing a leaving group can substitute a hydrogen atom on an electron-deficient aromatic ring. For example, chloromethyl phenyl sulfone reacts with nitroarenes where the chloride acts as the leaving group, showcasing the utility of sulfone-stabilized carbanions in forming new C-C bonds. organic-chemistry.org While this example does not feature phenyl sulfate as the leaving group, it highlights the mechanistic principles of nucleophilic substitution on related organosulfur compounds.

Decomposition Pathways of this compound

Under specific conditions, such as elevated temperatures, this compound can undergo decomposition. The primary decomposition pathway involves the cleavage of the C-O and S-O bonds. smolecule.com

The thermal decomposition of hydrogen sulfate salts has been studied, providing a model for the potential thermal behavior of this compound. For instance, the thermal decomposition of ammonium (B1175870) hydrogen sulfate (NH₄HSO₄) has been investigated using thermogravimetry. The kinetic parameters for this process indicate a significant energy barrier to decomposition.

| Compound | Activation Energy (Eₐ) (kJ mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) | Reference |

|---|---|---|---|

| Ammonium Hydrogen Sulfate | 141.25 | 1.563 x 10¹⁰ | pku.edu.cn |

For this compound, thermal decomposition is expected to yield products such as phenol, sulfur dioxide (SO₂), and potentially other sulfur oxides and carbonaceous materials, depending on the conditions (e.g., presence of oxygen). smolecule.com The release of sulfur dioxide is a characteristic feature of the decomposition of sulfate esters. The specific temperatures and detailed mechanisms for the decomposition of pure this compound are not extensively documented, but the process generally involves the elimination of the stable SO₃ molecule, which may subsequently decompose or react further.

Radical Reactions and Oxidative Transformations of this compound

The involvement of this compound in radical reactions and oxidative transformations is an area of growing interest, particularly in biological and environmental contexts. As a uremic solute, it has been observed to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress. hmdb.ca While direct studies on the radical-initiated reactions of this compound are specific, the reactivity of the closely related phenyl group and phenolic compounds provides significant insight into its potential transformations.

The phenyl radical is a highly reactive intermediate characterized by an unpaired electron on a benzene (B151609) ring. fiveable.me Its stability is enhanced by the delocalization of this unpaired electron across the aromatic system. fiveable.me This inherent stability allows the phenyl radical to participate in a variety of reactions, including hydrogen abstraction, which is a key step in many oxidative processes. fiveable.menih.gov

In systems where strong oxidizing agents are present, such as activated persulfate, phenolic compounds can undergo oxidation via a hydrogen abstraction mechanism. acs.org This process involves the removal of a hydrogen atom from the phenolic hydroxyl group, resulting in the formation of a phenoxyl radical. acs.org These radicals can then undergo further reactions, such as polymerization, to form polyphenolic structures. acs.org Although this compound lacks a free hydroxyl group, oxidative attack could potentially target the phenyl ring itself or the C-O-S linkage, especially under conditions that promote radical formation.

The transformation of phenolic compounds through oxidative processes can be influenced by various factors, as detailed in the table below.

| Oxidation System | Reactant | Key Intermediate | Primary Transformation | Reference |

|---|---|---|---|---|

| Activated Persulfate (PS) | Phenolic Compounds | Phenoxyl Radical | Polymerization to Polyphenolics | acs.org |

| Biological Systems | This compound | Reactive Oxygen Species (ROS) | Induction of Oxidative Stress | hmdb.ca |

Reactions of this compound in Acidic and Basic Media

This compound, being a sulfuric acid monoester, exhibits characteristic reactivity in both acidic and basic environments, primarily involving the hydrolysis of the ester linkage. smolecule.com The stability and reaction pathway are highly dependent on the pH of the medium.

In Acidic Media:

Under acidic conditions, the hydrolysis of aryl sulfates like this compound can occur, regenerating the parent phenol and sulfuric acid. smolecule.com The mechanism of this reaction for related compounds, such as phenylsulfamate esters, has been shown to proceed via an associative S(N)2(S) mechanism in moderately acidic solutions (pH 2-5). researchgate.net In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom. This leads to the cleavage of the sulfur-oxygen bond connecting to the phenyl group. researchgate.net

For arylsulfonic acids, a related class of compounds, heating in aqueous acid can lead to hydrolytic desulfonation, yielding the parent arene and sulfuric acid. wikipedia.org However, for this compound, the more typical reaction is the hydrolysis of the ester bond.

In Basic Media:

In neutral to alkaline solutions, the hydrolysis mechanism changes. For analogous sulfamate (B1201201) esters, the reaction proceeds through a dissociative elimination-addition (E1cB-like) mechanism. researchgate.net This involves the initial ionization of an acidic proton, followed by the unimolecular expulsion of the aryloxide (phenoxide) leaving group. researchgate.net The resulting intermediate then rapidly reacts with water or hydroxide ions. researchgate.net

For this compound, increasing the pH will deprotonate the sulfuric acid group, forming the phenyl sulfate anion. nih.gov This anion is the predominant species under physiological conditions. nih.gov Under harsh basic conditions, such as treatment with molten sodium hydroxide, related compounds like sodium benzenesulfonate (B1194179) can be converted to phenol, demonstrating the cleavage of the carbon-sulfur bond, though this requires extreme conditions. wikipedia.org In less extreme basic conditions, the primary reaction is the hydrolysis of the O-S bond.

The general hydrolysis reactions are summarized in the table below.

| Medium | General Reaction | Primary Products | Plausible Mechanism (by analogy) | Reference |

|---|---|---|---|---|

| Acidic (Aqueous) | Hydrolysis | Phenol, Sulfuric Acid | Associative S(N)2(S) | smolecule.comresearchgate.net |

| Basic (Aqueous) | Hydrolysis | Phenol, Sulfate Salt | Dissociative (E1cB-like) | researchgate.net |

Iv. Analytical Techniques for Phenyl Hydrogen Sulfate Research

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the structural confirmation of phenyl hydrogen sulfate (B86663), utilizing the interaction of electromagnetic radiation with the molecule to probe its chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds like phenyl hydrogen sulfate. tcichemicals.com By observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR), a detailed map of the molecular framework can be constructed. tcichemicals.comdtic.mil

In ¹H NMR spectroscopy, the chemical environment of each hydrogen atom influences its resonance frequency, resulting in a characteristic chemical shift (δ) measured in parts per million (ppm). oregonstate.edu For this compound, the aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-8.0 ppm). This is due to the deshielding effect of the aromatic ring current. The specific splitting pattern of these signals (e.g., doublet, triplet) provides information about the connectivity of adjacent protons.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The carbon atom directly bonded to the sulfate group (C1) would be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons. Spectroscopic analysis of various phenyl sulfate esters shows that the replacement of a phenolic hydroxyl group with a sulfate substituent produces characteristic and distinct chemical shift patterns in both proton and carbon-13 spectra, which are instrumental for structural assignment. smolecule.com

Table 1: Predicted NMR Spectral Characteristics for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₂-H, C₆-H) | ~7.2-7.4 | Signals are influenced by the electronegative sulfate group. |

| ¹H | Aromatic (C₃-H, C₅-H) | ~7.2-7.4 | |

| ¹H | Aromatic (C₄-H) | ~7.2-7.4 | |

| ¹³C | Aromatic (C₁) | ~150-155 | Carbon attached to the sulfate ester, highly deshielded. |

| ¹³C | Aromatic (C₂, C₆) | ~120-125 | |

| ¹³C | Aromatic (C₃, C₅) | ~129-130 | |

| ¹³C | Aromatic (C₄) | ~125-128 |

Note: These are approximate values based on general principles; actual shifts can vary with solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. biosynth.com The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups. researchgate.net For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the sulfate group and the phenyl ring.

The sulfate moiety gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the 1200-1400 cm⁻¹ region. researchgate.net The S-O stretching vibrations usually appear in the 1000-1100 cm⁻¹ and 600-700 cm⁻¹ regions. researchgate.net The phenyl group is identified by C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending vibrations between 690 and 900 cm⁻¹. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfate | ~1215 - 1380 | Strong |

| S-O Stretch | Sulfate | ~1000 - 1100 | Strong |

| C-H Out-of-Plane Bend | Phenyl Ring | 690 - 900 | Strong |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of metabolites like this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for highly sensitive and specific detection and quantification.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, enabling their transfer from solution into the gas phase as ions with minimal fragmentation. For this compound, analysis is typically performed in negative ion mode, where the molecule readily loses a proton to form the [M-H]⁻ ion. rsc.org

This ion is then analyzed by a Quadrupole Time-of-Flight (QTOF) mass spectrometer. The TOF analyzer provides high mass resolution and accuracy, allowing for the precise determination of the elemental composition of the detected ion. This capability is crucial for distinguishing this compound from other compounds with similar nominal masses in a complex sample matrix.

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis and is essential for the structural confirmation and quantification of metabolites in complex mixtures, such as urine or plasma. medchemexpress.com In an MS/MS experiment, the precursor ion of this compound ([M-H]⁻, m/z 173) is selected and subjected to collision-induced dissociation (CID). rsc.org

The activation of the phenyl sulfate anion preferentially causes the loss of a sulfur trioxide (SO₃) molecule, a characteristic fragmentation pathway for aryl sulfates. smolecule.comrsc.org This dissociation produces a prominent phenolate (B1203915) anion fragment ion at m/z 93. The specific transition from m/z 173 to m/z 93 is highly selective for this compound and is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for highly sensitive and specific quantification. biosynth.com

Table 3: Key MS/MS Fragmentation Data for this compound

| Ion Type | m/z (Mass-to-Charge Ratio) | Formula | Notes |

|---|---|---|---|

| Precursor Ion [M-H]⁻ | 173.99 | C₆H₅O₄S⁻ | This compound molecule after deprotonation. |

| Fragment Ion | 93.03 | C₆H₅O⁻ | Phenolate anion, formed by the characteristic loss of SO₃. |

| Neutral Loss | 79.96 | SO₃ | Sulfur trioxide. |

Note: m/z values are based on monoisotopic masses.

Chromatographic Separation Techniques

To analyze this compound in biological samples, it must first be separated from thousands of other endogenous and exogenous compounds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed for this purpose.

The choice of stationary phase (the column) is critical for achieving a successful separation. Several types of columns are effective:

Reversed-Phase (RP) Chromatography : Columns like C18 are widely used. This compound, being moderately polar, is separated based on its hydrophobic interactions with the nonpolar stationary phase.

Phenyl Columns : These columns have phenyl groups bonded to the stationary phase and can offer unique selectivity for aromatic compounds like this compound through π-π interactions, in addition to hydrophobic interactions. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) : For very polar metabolites, HILIC provides an alternative separation mechanism. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

These chromatographic techniques are almost always coupled with mass spectrometry (LC-MS), providing a powerful platform for the robust and reliable quantification of this compound in metabolomic studies. smolecule.com

Gas Chromatography (GC) for this compound Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a polar and non-volatile salt, cannot be directly analyzed by GC. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

A key method for the analysis of this compound involves its conversion to a propanoate ester prior to GC-Mass Spectrometry (GC-MS) analysis. This derivatization not only increases the volatility of the compound but also improves its chromatographic properties, leading to enhanced sensitivity and resolution. In a study by Pierce and Nerland (1988), a method was developed for the simultaneous analysis of phenol (B47542), phenylglucuronide, and phenylsulfate in biological samples like urine and plasma. tcichemicals.comdrugbank.com The process involves enzymatic hydrolysis of the conjugates (if total phenol is to be measured), followed by derivatization of the phenolic hydroxyl group.

The derivatized phenyl sulfate can then be effectively separated on a capillary GC column and detected with high specificity and sensitivity using a mass spectrometer. tcichemicals.com Selected Ion Monitoring (SIM) can be employed in the MS to further increase the quantitative accuracy of the analysis. drugbank.com The fragmentation pattern observed in the mass spectrum provides definitive structural confirmation of the analyte. tcichemicals.com

| Parameter | Conditions |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Pre-treatment | Enzymatic hydrolysis (optional, for total phenol) |

| Derivatization Reagent | Propanoic anhydride |

| Derivative Formed | Propanoate ester |

| Column Type | Packed glass column (e.g., 3% SP-2100 on Supelcoport) |

| Carrier Gas | Helium |

| Temperature Program | Initial 80°C (4 min), ramp to 280°C at 16°C/min |

| Detection | Electron Ionization Mass Spectrometry (EI-MS) |

| Quantitative Mode | Selected Ion Monitoring (SIM) |

This table summarizes the GC-MS conditions for the analysis of this compound after derivatization, based on the methodology described by Pierce and Nerland (1988). tcichemicals.comdrugbank.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of this compound and other sulfated metabolites. Unlike GC, HPLC can directly analyze polar and non-volatile compounds in their native form, eliminating the need for derivatization. Various HPLC modes and column chemistries have been successfully applied to the separation of this compound from complex biological or reaction mixtures.

The separation of sulfated phenolic compounds is highly dependent on the pH and buffer capacity of the mobile phase. ncats.io Several types of stationary phases have been utilized, each offering different selectivity:

Reversed-Phase (RP) Chromatography: C18 columns are widely used for the separation of sulfated phenols. Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed. ncats.ionih.gov

Pentafluorophenyl (PFP) Columns: PFP phases provide alternative selectivity to C18, particularly for aromatic and fluorinated compounds, and have proven effective for separating mixtures of phenolic compounds and their sulfates. ncats.ionih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another valuable technique, especially for very polar compounds that are poorly retained in reversed-phase mode.

The development of Ultra-High Performance Liquid Chromatography (UHPLC) has allowed for faster analysis times and improved resolution. ncats.io Detection is commonly achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). ncats.ionih.gov

| Stationary Phase | Mobile Phase System (Typical) | Detection Method | Application Notes |

| Reversed-Phase C18 | A: Water with buffer (e.g., ammonium acetate, trifluoroacetic acid) B: Acetonitrile or Methanol (Gradient) | PDA, MS | Robust and widely used for analyzing enzymatic sulfation reaction mixtures. ncats.io |

| Pentafluorophenyl (PFP) | A: Water with buffer (e.g., 10 mM ammonium acetate/0.1% HCOOH) B: Methanol (Gradient) | PDA, MS | Offers different selectivity compared to C18; effective for complex mixtures of polyphenols and their sulfates. ncats.ionih.gov |

| Phenyl-Hexyl | A: Water B: Acetonitrile or Methanol (Gradient) | PDA, MS | A polar-embedded reversed-phase column that can provide unique selectivity for aromatic compounds through π-π interactions. |

| HILIC | A: Acetonitrile B: Aqueous buffer | PDA, MS | Suitable for the retention and separation of highly polar sulfated compounds not well-retained on RP columns. ncats.io |

This interactive table compares different HPLC stationary phases and conditions used for the analysis of this compound and related sulfated phenolic compounds. ncats.ionih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about bond lengths, bond angles, and intermolecular interactions, thereby establishing the definitive solid-state structure of a compound.

Despite the importance of this technique, a search of the scientific literature and crystallographic databases does not yield specific studies focused on the single-crystal X-ray diffraction of this compound. While the structures of more complex molecules containing aryl sulfate moieties have been determined, the fundamental crystal structure of the parent compound, this compound, or its simple alkali salts like potassium phenyl sulfate, does not appear to be publicly available. Consequently, detailed experimental data on its solid-state conformation and packing arrangement remain to be elucidated.

V. Enzymatic and Metabolic Pathways Involving Phenyl Hydrogen Sulfate

Role of Sulfotransferases (SULTs) in Conjugation Processes

Sulfotransferases (SULTs) are a superfamily of phase II detoxification enzymes that catalyze the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group of a wide array of substrates. oup.comnih.govoncotarget.com This process, known as sulfation or sulfoconjugation, generally increases the water solubility of lipophilic compounds, thereby facilitating their excretion from the body. oup.comontosight.ai Phenyl hydrogen sulfate (B86663) is formed when phenol (B47542) undergoes this conjugation reaction. ontosight.aihmdb.ca

SULTs are critical in the metabolism of numerous xenobiotics (foreign compounds), drugs, and endogenous molecules such as hormones and neurotransmitters. oup.comnih.govwikipedia.org While sulfation is often a detoxification pathway, in some instances, it can lead to the bioactivation of procarcinogens into reactive electrophiles. oup.com

The fundamental mechanism of sulfation involves the transfer of a sulfuryl group from PAPS to the hydroxyl group of a phenolic compound, resulting in the formation of a phenyl sulfate ester and 3'-phosphoadenosine-5'-phosphate (PAP). ontosight.ai The reaction can be summarized as:

Phenol + PAPS → Phenyl hydrogen sulfate + PAP ontosight.ai

Kinetic studies of SULT1A1, a major human phenol sulfotransferase, have revealed a steady-state ordered Bi-Bi kinetic mechanism. nih.gov In this mechanism, PAPS is the first substrate to bind to the enzyme, and PAP is the last product to be released. nih.gov The release of PAP from the enzyme-product complex is often a rate-limiting step in the catalytic cycle. nih.gov Some studies have proposed a "bypass" mechanism where, under certain conditions, the sulfated product can transfer its sulfate group back to PAP before it is released from the enzyme. nih.gov

In bacteria, a PAPS-independent aryl sulfotransferase (ASST) has been identified. nih.gov This enzyme catalyzes the transfer of a sulfuryl group from a phenolic sulfate ester to another phenol, a process that differs significantly in structure and catalytic mechanism from the PAPS-dependent SULTs found in eukaryotes. nih.gov

The human cytosolic SULT superfamily consists of several families and subfamilies, each with distinct but often overlapping substrate specificities. oup.comoncotarget.com This broad specificity allows the body to metabolize a vast range of compounds. oup.com

SULT1 Family: This is the primary family involved in the sulfation of phenolic compounds. oncotarget.comresearchgate.net

SULT1A1: This is considered a major SULT isoform in human tissues, highly expressed in the liver and gastrointestinal tract. oncotarget.comnih.gov It exhibits broad substrate specificity, metabolizing a variety of simple phenols, drugs, and endogenous molecules. hmdb.canih.govnih.gov

SULT1A3: Often referred to as dopamine (B1211576) sulfotransferase, this isoform shows high specificity for catecholamines but can also sulfonate other phenolic compounds. oncotarget.complos.org

SULT1B1: This isoform is highly expressed in the gastrointestinal tract and liver and contributes significantly to the sulfation of phenols. nih.govscispace.com

SULT1E1: This isoform is primarily involved in the sulfation of estrogens and other steroids. plos.org

SULT2 Family: This family mainly catalyzes the sulfation of steroids. oup.complos.org

The regioselectivity of SULT isoforms, meaning their preference for which hydroxyl group to sulfonate on a molecule with multiple potential sites, is determined by the size and shape of the enzyme's binding pocket. scispace.comresearchgate.net For instance, SULT1A3 efficiently metabolizes flavones and flavonols, preferentially at the 7-OH position. scispace.com

Table 1: Major Human Cytosolic Sulfotransferase Isoforms and Their Substrate Preferences

| Isoform | Primary Substrates | Key Characteristics |

|---|---|---|

| SULT1A1 | Simple phenols, xenobiotics, drugs, some endogenous molecules hmdb.canih.govnih.gov | Broad substrate specificity; highly expressed in liver and GI tract. oncotarget.comnih.gov |

| SULT1A3 | Catecholamines (e.g., dopamine) oncotarget.complos.org | More specific than SULT1A1; important for neurotransmitter metabolism. plos.org |

| SULT1B1 | Phenols nih.govscispace.com | Highly expressed in the GI tract and liver. scispace.com |

| SULT1E1 | Estrogens, steroids plos.org | Crucial for hormone regulation. plos.org |

| SULT2A1 | Steroids (e.g., DHEA) oup.complos.org | Key enzyme in steroid metabolism. plos.org |

Enzymatic Hydrolysis by Arylsulfatases (Sulfatases)

Arylsulfatases (EC 3.1.6.1), also known as aryl-sulfate sulfohydrolases, are enzymes that catalyze the hydrolysis of aryl sulfate esters, such as this compound, into the parent phenol and an inorganic sulfate ion. scirp.orgtaylorandfrancis.com This desulfation reaction is essentially the reverse of the conjugation process mediated by SULTs. These enzymes are found across a wide range of organisms, including mammals, bacteria, and fungi. scirp.org

Arylsulfatases are a diverse group of enzymes with varying characteristics and substrate specificities. In humans, several arylsulfatase isozymes have been identified, including arylsulfatase A, B, and C. nih.govwikipedia.org

Arylsulfatase A (ARSA): Primarily a lysosomal enzyme, it hydrolyzes cerebroside-3-sulfate. nih.gov

Arylsulfatase B (ARSB): Also lysosomal, it is involved in the breakdown of glycosaminoglycans like dermatan sulfate and chondroitin (B13769445) sulfate. wikipedia.org

Arylsulfatase C (ARSC): This microsomal enzyme has two isozymes, 's' and 'f'. The 's' form, found in the placenta, also functions as a steroid sulfatase, hydrolyzing substrates like estrone (B1671321) sulfate and dehydroepiandrosterone (B1670201) sulfate, while the 'f' form from the liver does not. nih.gov

Bacterial arylsulfatases have also been extensively studied. For example, arylsulfatase from Aerobacter aerogenes shows a high affinity for p-nitrophenyl sulfate (pNPS) with an optimal pH of 7.1 and an optimal temperature of 37°C. scirp.org Arylsulfatases from Pseudomonas aeruginosa are also well-characterized. nih.gov

Table 2: Comparison of Human Arylsulfatase C Isozymes

| Characteristic | s form (Placental) | f form (Liver) |

|---|---|---|

| Steroid Sulfatase Activity | Yes (hydrolyzes estrone sulfate, DHEA sulfate) nih.gov | Barely detectable nih.gov |

| pH Optimum (with 4-methylumbelliferyl sulfate) | 7.3 and 5.5 nih.gov | 6.9 nih.gov |

| Heat Stability (T50) | 56.8 °C nih.gov | 49.5 °C nih.gov |

| Native Molecular Weight | 183,000 Da nih.gov | 200,000 Da nih.gov |

| Isoelectric Point (pI) | ~6.5 nih.gov | ~6.5 nih.gov |

The catalytic mechanism of arylsulfatases is unique and involves a post-translationally modified active site residue. nih.gov In prokaryotic and eukaryotic arylsulfatases, a specific cysteine or serine residue within a conserved consensus sequence is converted into Cα-formylglycine (FGly). nih.govscispace.com

The hydrolysis reaction proceeds through a two-step mechanism:

The hydrated form of the FGly residue acts as a nucleophile, attacking the sulfur atom of the aryl sulfate substrate. This leads to the cleavage of the S-O bond, releasing the alcohol (phenol) and forming a covalent sulfated enzyme intermediate. nih.gov

This intermediate is then hydrolyzed by a water molecule, releasing the inorganic sulfate and regenerating the aldehyde form of the FGly residue, preparing the enzyme for another catalytic cycle. nih.gov

This compound in Microbial Metabolism

Gut microbiota play a crucial role in the metabolism of phenolic compounds, leading to the formation of this compound. This compound is considered a gut microbiota-derived metabolite. smolecule.commedchemexpress.commedchemexpress.cn Phenol, the precursor to this compound, can be generated from the bacterial breakdown of dietary tyrosine by the enzyme tyrosine phenol-lyase. hmdb.ca This phenol is then absorbed and undergoes sulfation in the liver to form this compound. hmdb.ca

Furthermore, various microorganisms, including bacteria and fungi, possess arylsulfatase enzymes. scirp.org These microbial sulfatases can hydrolyze aryl sulfates, including this compound. scirp.org The expression of these enzymes in bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae is often induced under conditions of sulfate starvation, suggesting a role in scavenging sulfur from the environment. scirp.org In this context, this compound can serve as a sulfur source for microbial growth. scirp.org The balance between microbial production of phenol and the subsequent host sulfation, versus microbial hydrolysis of this compound, can influence the circulating levels of this metabolite.

This compound in Xenobiotic Metabolism Across Organisms

The formation of this compound is a classic example of a phase II detoxification pathway used by many organisms to metabolize and eliminate phenolic compounds, including those derived from xenobiotics. smolecule.comebi.ac.uk Xenobiotics are foreign substances, such as environmental pollutants, that must be rendered less harmful and more easily excreted. nih.gov The sulfation of phenol, whether from dietary or xenobiotic sources, increases its water solubility, facilitating its removal from the body. smolecule.com

The role of the lungs in xenobiotic metabolism has been demonstrated in non-human systems. An in vitro study using isolated perfused lungs from rabbits, rats, and mice examined the metabolism of benzene (B151609), a common environmental pollutant. ebi.ac.uk In all three species, benzene was metabolized, with phenol being the major resulting metabolite. ebi.ac.uk Notably, this compound was also detected in the perfusate from the lungs of rabbits and mice, indicating that the lung tissue itself can perform the sulfation of phenol. ebi.ac.uk The rate of benzene metabolism was found to be dependent on its concentration in the mouse model. ebi.ac.uk These findings highlight that xenobiotic metabolism to this compound is not limited to the liver and can occur in other tissues, such as the lungs, providing a localized detoxification mechanism at a key site of environmental exposure. ebi.ac.uk

In Vitro and In Vivo Metabolic Studies (Non-Human Systems)

The metabolism and biological effects of this compound have been investigated in a variety of non-human in vitro and in vivo models. These studies have been crucial in elucidating its role as a uremic toxin and its pathological effects, particularly in the context of kidney disease.

In vivo studies using animal models of diabetes have provided significant insights. In diabetic rats, elevated plasma levels of this compound were observed to correlate with the progression of the disease. researchgate.netnih.gov Administration of this compound to diabetic mouse models, such as db/db mice and KKAy mice on a high-fat diet, was shown to induce kidney damage, specifically albuminuria and injury to podocytes, which are specialized cells in the glomerulus. caymanchem.comfrontiersin.orgapexbt.com

In vitro studies have complemented these findings by detailing cellular mechanisms. In one key study, porcine renal tubular cells treated with this compound showed a dose-dependent decrease in levels of glutathione (B108866), a critical intracellular antioxidant. apexbt.com This reduction in glutathione rendered the cells more vulnerable to oxidative stress. nih.govapexbt.com

The following table summarizes key findings from various non-human metabolic studies:

Vi. Theoretical and Computational Studies of Phenyl Hydrogen Sulfate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic landscape of chemical reactions involving phenyl hydrogen sulfate (B86663).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms and calculate the energy barriers associated with chemical transformations. acs.orgmdpi.com For reactions involving aryl sulfates, DFT calculations can map out the potential energy surface, identifying transition states and intermediates. acs.org For instance, in studies of similar compounds, DFT has been used to reveal reaction mechanisms and energy barriers, such as in the condensation reaction of 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate. acs.org

Researchers utilize DFT to compare different potential reaction pathways. For example, in the degradation of pollutants by sulfate radicals, DFT helps determine whether a reaction proceeds via hydrogen atom transfer, radical adduct formation, or other mechanisms by calculating the activation energies for each path. up.edu.mx The choice of functional, such as CAM-B3LYP or B3LYP, and basis set, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. up.edu.mxresearchgate.net These calculations can also assess the influence of solvent on reaction energetics, providing a more realistic model of the reaction environment. up.edu.mx

Table 1: Application of DFT in Reaction Mechanism Studies

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction pathways for aryl sulfates. acs.org | Identification of transition states and intermediates. |

| Calculation of activation energy barriers. acs.orgup.edu.mx | Determination of the most favorable reaction mechanism. | |

| Investigation of solvent effects on reactions. up.edu.mx | Understanding of reaction kinetics in different environments. |

The electronic structure of a molecule governs its reactivity. Computational methods provide a detailed picture of charge distribution, orbital energies, and other electronic properties that allow for the prediction of reactive sites. mit.edunih.gov For phenyl hydrogen sulfate, analyzing its electronic structure can predict how it will interact with other reagents.

Methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are used to study intra- and intermolecular interactions and charge delocalization, which are key to understanding molecular stability and reactivity. researchgate.net The electrostatic potential (ESP) map is another valuable tool that visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For example, calculated atomic charges can suggest which atoms are more susceptible to electrophilic or nucleophilic attack. nih.gov In related aromatic systems, descriptors like electron density and steric energy have been correlated with reaction rates, forming the basis of predictive models. researchgate.net

Table 2: Methods for Electronic Structure Analysis and Reactivity Prediction

| Analysis Method | Information Provided | Relevance to Reactivity |

| Natural Bond Orbital (NBO) | Delocalization of charge, interaction energies between orbitals. researchgate.net | Indicates molecular stability and potential for charge transfer. |

| Electrostatic Potential (ESP) Map | Visual representation of charge distribution on the molecular surface. nih.gov | Predicts sites for electrophilic and nucleophilic attack. |

| Hirshfeld Charge Analysis | Calculates atomic partial charges. researchgate.net | Helps identify the most likely atoms to participate in a reaction. nih.govresearchgate.net |

| Fukui Functions/Dual Descriptor | Identifies the most reactive sites in a molecule. researchgate.net | Predicts regioselectivity in chemical reactions. |

Molecular Dynamics Simulations to Understand Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of intermolecular interactions. pku.edu.cn These simulations are particularly useful for understanding how this compound interacts with biological macromolecules, such as proteins, or how it behaves in a solution.

By simulating the trajectory of this compound in the binding site of a protein, MD can reveal the key amino acid residues involved in the interaction, the stability of the complex, and the types of non-covalent forces (e.g., hydrogen bonds, electrostatic interactions) that are dominant. pku.edu.cnnih.gov For instance, MD simulations have been used to investigate the unbinding of phenylsulfonamide from an enzyme, highlighting the crucial role of electrostatic interactions and specific hydrogen bonds in the binding process. pku.edu.cn Similarly, docking studies, which predict the preferred orientation of one molecule when bound to a second, have been used to analyze the interaction between 4-ethyl phenyl sulfate and bovine serum albumin, identifying key binding residues and calculating the binding score. nih.gov

Kinetic Modeling and Mechanistic Elucidation

Kinetic modeling connects a proposed reaction mechanism to experimentally observed reaction rates. nih.gov By developing mathematical models based on a series of elementary reaction steps, researchers can test the validity of a proposed mechanism and extract fundamental kinetic parameters. copernicus.org

Computational Prediction of Aryl Sulfate Reactivity

Predicting the reactivity of aryl sulfates is a key goal of computational studies, enabling the screening of compounds and the understanding of structure-reactivity relationships. researchgate.net One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.net

For example, a QSAR model was developed to predict the second-order rate constants for the reaction of aromatic compounds with the sulfate radical. researchgate.net This model used molecular descriptors such as electron density, steric energy, and the ratio of oxygen to carbon atoms, which were correlated with the logarithm of the reaction rate constant through multiple linear regression. researchgate.net Such models, once validated, can be used to predict the reactivity of new or untested aryl sulfates like this compound. Another approach involves linear free-energy relationships (LFERs), such as the Brønsted analysis, which correlates reaction rates with the pKa of the leaving group to probe the nature of the transition state during aryl sulfate hydrolysis. nih.govacs.org

Vii. Applications of Phenyl Hydrogen Sulfate in Advanced Chemical Synthesis

Phenyl Hydrogen Sulfate (B86663) as a Sulfonating Agent in Organic Transformations

Phenyl hydrogen sulfate serves as a sulfonating agent, primarily in the context of aromatic compounds. smolecule.comontosight.ai While strong sulfonating mixtures like fuming sulfuric acid (H₂SO₄ + SO₃) are common, the direct use and mechanistic role of this compound are often more nuanced, frequently appearing as a key intermediate in the sulfonation of phenols. wikipedia.orgacs.orgvedantu.com

The sulfonation of aromatic compounds is an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org In the case of phenol (B47542) sulfonation, this compound is formed as an initial product through the sulfation of the phenolic hydroxyl group. acs.org This intermediate can then undergo further reaction. For instance, the sulfonation of methyl phenyl sulfate, a close analog, with concentrated aqueous sulfuric acid initially yields the 4-sulfonic acid. researchgate.net This product subsequently decomposes to form phenol-4-sulfonic acid, which can be further sulfonated. researchgate.net

The reactivity and the final product distribution in phenol sulfonation are highly dependent on reaction conditions such as temperature. vedantu.com

At lower temperatures (around 298 K) , the reaction is under kinetic control, favoring the formation of the ortho-isomer, o-phenolsulphonic acid. vedantu.com

At higher temperatures (around 373 K) , the reaction is under thermodynamic control. The process becomes reversible, allowing the initially formed ortho-product to rearrange into the more stable para-isomer, p-phenolsulphonic acid. vedantu.com

Catalytic Roles of this compound and its Analogs

The acidic nature of the hydrogen sulfate group allows this compound and its analogs to function as effective Brønsted acid catalysts in various organic reactions. This acidity is harnessed particularly in the form of ionic liquids, which offer advantages in terms of handling and recyclability.

Brønsted acids are crucial catalysts for a multitude of organic transformations, including hydration, esterification, and condensation reactions. berkeley.edursc.org Analogs of this compound, particularly ionic liquids incorporating the hydrogen sulfate anion ([HSO₄]⁻), have emerged as potent and reusable Brønsted acid catalysts. rsc.orgresearchgate.net These catalysts provide the necessary protons to activate substrates and facilitate reactions.

For example, the ionic liquid N-methyl-2-pyrrolidone hydrogen sulfate ([HNMP]⁺[HSO₄]⁻) efficiently catalyzes the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org Similarly, poly(4-vinylpyridinium)hydrogen sulfate has been utilized as a solid-supported Brønsted acid catalyst for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. researchgate.net The catalytic activity in these systems stems from the proton donated by the hydrogen sulfate anion. The performance of such catalysts can be pH-dependent, as demonstrated in the oxidation of sulfides, where optimal activity is achieved at a specific pH value. researchgate.net

Below is a table summarizing the catalytic applications of some this compound analogs:

| Catalyst/Analog | Reaction Type | Substrates | Product | Key Finding |

| N-methyl-2-pyrrolidone hydrogen sulfate ([HNMP]⁺[HSO₄]⁻) | Cyclization/Aromatization | Styrene oxides | 2-Phenylnaphthalenes | Catalyst is recyclable and also acts as the solvent. rsc.org |

| Poly(4-vinylpyridinium)hydrogen sulfate (P(4-VPH)HSO₄) | Multi-component condensation (Biginelli reaction) | 6-methoxy-1-tetralone, aromatic aldehydes, urea/thiourea | Fused 3,4-dihydropyrimidin-2(1H)-ones/thiones | Heterogeneous catalyst is reusable for up to five cycles without significant loss of activity. researchgate.net |

| Triethylamine (B128534) hydrogen sulfate ([Et₃N]⁺[HSO₄]⁻) | Multi-component condensation | Dimedone, aromatic aldehydes, aniline (B41778) | Phenyl polyhydro-1, 8-acridine diones | Ionic liquid is cheap, non-corrosive, and recoverable. researchgate.net |

| General Brønsted Acids (including H₂SO₄) | Sulfide Oxidation | Methyl phenyl sulfide, H₂O₂ | Methyl phenyl sulfoxide | Catalytic performance is highly dependent on the pH of the reaction medium rather than the catalyst loading. researchgate.net |

| Charge-Assisted Hydrogen-Bonded Organic Framework (CAHOF) | Epoxide Ring Opening | Epoxides, methanol (B129727)/water | Ring-opened products | A self-assembled organic framework with sulfonate anions acts as a recyclable heterogeneous Brønsted acid catalyst. beilstein-journals.org |

The use of this compound analogs as catalysts aligns well with the principles of green chemistry. A significant advantage is the development of recyclable catalytic systems. Ionic liquids such as N-methyl-2-pyrrolidone hydrogen sulfate ([HNMP]⁺[HSO₄]⁻) and triethylamine hydrogen sulfate ([Et₃N]⁺[HSO₄]⁻) are particularly noteworthy. rsc.orgresearchgate.net

Intermediates in the Synthesis of Complex Organic Molecules

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecular architectures, including pharmaceuticals, dyes, and complex carbohydrates. ontosight.aiontosight.ai Their role often involves introducing a sulfate or sulfonate group that is later modified or serves to protect a reactive site.

A prominent example is the use of ethanol-2-[(4-aminophenyl)-sulfonyl] hydrogen sulfate, known as parabase ester, which is a critical precursor for producing reactive dyes of the vinyl sulfone type. google.com This intermediate contains the reactive handle that allows the final dye molecule to form a covalent bond with the fibers of substrates like cotton. google.com

In the realm of carbohydrate chemistry, derivatives of this compound are employed as "masked" sulfating agents. For example, phenyl chlorosulfate (B8482658) has been used to introduce a sulfate group onto a complex monosaccharide. nih.gov The phenyl group acts as a protecting group, allowing for further chemical transformations on the molecule. This protecting phenyl group can be selectively removed later in the synthesis via catalytic hydrogenation to unveil the desired sulfated product. nih.gov This strategy of using a stable, purifiable intermediate is crucial when dealing with complex molecules that may be sensitive to direct sulfation methods. nih.gov

The following table details examples of this compound and its derivatives as synthetic intermediates.

| Intermediate | Target Molecule Class | Synthetic Role | Key Transformation |

| Ethanol-2-[(4-aminophenyl)-sulfonyl] hydrogen sulfate (Parabase Ester) | Reactive Dyes (Vinyl Sulfone Type) | Precursor containing the reactive sulfonyl group. | Forms a stable chemical bond between the dye and the substrate during the dyeing process. google.com |

| Phenyl chlorosulfate | Complex Sulfated Carbohydrates | A protected or "masked" sulfating agent. | The phenyl group protects the sulfate during intermediate synthetic steps and is later removed by catalytic hydrogenation to yield the final sulfated molecule. nih.gov |

| This compound | Pharmaceuticals, Dyes, Agrochemicals | General intermediate for introducing sulfonate groups. | The reactivity of the sulfate ester allows for its conversion into a variety of functional groups or its removal under specific conditions. ontosight.ai |

Viii. Derivatives and Analogs of Phenyl Hydrogen Sulfate: Synthesis and Reactivity

Substituted Phenyl Hydrogen Sulfates

The synthesis of substituted aryl sulfates can be achieved through several methods, primarily involving the reaction of phenols with a sulfating agent. ontosight.ai A common and direct approach is the reaction of a substituted phenol (B47542) with sulfuryl chloride. researchgate.net Another established method involves reacting phenols with chlorosulfuric acid, which can then be deprotected to yield the aryl sulfate (B86663) monoester. researchgate.net For instance, the 2,2,2-trichloroethyl (TCE) group has been utilized as a protecting group for aryl sulfates, prepared by reacting phenols with chlorosulfuric acid TCE ester, followed by deprotection. researchgate.net

Recent advancements have focused on developing more robust and versatile methods. The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction has emerged as a powerful tool for O-sulfation. researchgate.netresearchgate.net This reaction between aryl fluorosulfates and silylated hydroxy groups allows for the scalable synthesis of complex molecules with O-sulfate groups. researchgate.net The synthesis of aryl fluorosulfates themselves, key intermediates in SuFEx chemistry, can be achieved by reacting phenols with sulfuryl fluoride (SO2F2) in the presence of a base. sim2.benih.gov To circumvent the direct handling of gaseous SO2F2, a method using 1,1'-sulfonyldiimidazole (B1293689) as a precursor to generate SO2F2 ex situ has been developed. sim2.be

Furthermore, a one-pot sulfamation and thermal sulfonation reaction has been developed for aniline (B41778) and heterocyclic scaffolds, yielding N(sp²)-sulfamates and O(sp²)-sulfates with high conversion rates. nih.govbham.ac.uk This method demonstrates the potential for modulating ortho-para selectivity through thermal control. nih.govbham.ac.uk The choice of sulfating agent is critical; various agents like sulfur trioxide pyridine (B92270) complex, sulfur trioxide dimethylformamide complex, and chlorosulfuric acid have been explored for the sulfation of phenolic acids. mdpi.com

The Suzuki-Miyaura cross-coupling reaction has also been adapted for the synthesis of novel coumarin (B35378) derivatives, employing coumarin fluorosulfate (B1228806) as the electrophilic partner in water. tandfonline.com This highlights the versatility of aryl fluorosulfates as intermediates in carbon-carbon bond formation. nih.govtandfonline.com

Table 1: Selected Methods for the Synthesis of Aryl Sulfates

| Method | Reagents | Key Features |

|---|---|---|

| Reaction with Chlorosulfuric Acid | Phenol, Chlorosulfuric acid TCE ester | Utilizes a protecting group strategy. researchgate.net |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Aryl fluorosulfate, Silylated alcohol | Versatile for complex molecules. researchgate.netresearchgate.net |

| Reaction with Sulfuryl Fluoride | Phenol, SO2F2, Base | Robust and reliable for aryl fluorosulfate synthesis. sim2.benih.gov |

| One-pot Sulfamation/Sulfonation | Aniline/Heterocycle, Tributylsulfoammonium betaine (B1666868) (TBSAB) | Allows for thermal control of regioselectivity. nih.govbham.ac.uk |